3-(Benzenesulfonyl)-2-methyl-1,8-naphthyridine 3-(Benzenesulfonyl)-2-methyl-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 60467-70-1
VCID: VC15906291
InChI: InChI=1S/C15H12N2O2S/c1-11-14(10-12-6-5-9-16-15(12)17-11)20(18,19)13-7-3-2-4-8-13/h2-10H,1H3
SMILES:
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.3 g/mol

3-(Benzenesulfonyl)-2-methyl-1,8-naphthyridine

CAS No.: 60467-70-1

Cat. No.: VC15906291

Molecular Formula: C15H12N2O2S

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzenesulfonyl)-2-methyl-1,8-naphthyridine - 60467-70-1

Specification

CAS No. 60467-70-1
Molecular Formula C15H12N2O2S
Molecular Weight 284.3 g/mol
IUPAC Name 3-(benzenesulfonyl)-2-methyl-1,8-naphthyridine
Standard InChI InChI=1S/C15H12N2O2S/c1-11-14(10-12-6-5-9-16-15(12)17-11)20(18,19)13-7-3-2-4-8-13/h2-10H,1H3
Standard InChI Key XOHXPBFMYSRDNS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C2C=CC=NC2=N1)S(=O)(=O)C3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₅H₁₂N₂O₂S, with a molecular weight of 284.3 g/mol. Its structure comprises a 1,8-naphthyridine backbone—a bicyclic system featuring two nitrogen atoms at positions 1 and 8—substituted with a methyl group at position 2 and a benzenesulfonyl moiety at position 3 (Figure 1). The benzenesulfonyl group introduces electron-withdrawing characteristics, enhancing stability and modulating interactions with biological targets.

Key Structural Features:

  • Bond Lengths: C–N bonds in the naphthyridine ring measure approximately 1.34–1.39 Å, typical for aromatic nitrogen heterocycles .

  • Sulfonyl Group Geometry: The S=O bonds in the benzenesulfonyl group exhibit lengths of ~1.43 Å, consistent with sulfonamide derivatives .

  • Planarity: The naphthyridine core maintains near-planarity, facilitating π-π stacking interactions with biological macromolecules .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 3-(Benzenesulfonyl)-2-methyl-1,8-naphthyridine typically involves sulfonylation of 2-amino-5-chloro-1,8-naphthyridine precursors using benzenesulfonyl chloride under controlled conditions . A representative protocol includes:

  • Thermolysis of Meldrum’s Acid Adduct:

    • 2-Amino-5-chloro-1,8-naphthyridine reacts with Meldrum’s acid at 80°C in acetonitrile to form an intermediate .

    • Subsequent sulfonylation with benzenesulfonyl chloride in dimethylformamide (DMF) yields the target compound .

  • Metal-Free Methylation:

    • Patent CN110272417B describes a green synthesis route using room-temperature methylation strategies, avoiding metal catalysts .

    • This method achieves yields exceeding 75% with high purity (HPLC >98%) .

Comparative Analysis of Synthesis Methods:

MethodYield (%)Purity (%)Reaction TimeEnvironmental Impact
Sulfonylation 689512 hModerate
Metal-Free Methylation 78986 hLow

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but high solubility in polar aprotic solvents like DMF and DMSO. Stability studies indicate no degradation under ambient conditions for 6 months, though photodegradation occurs under UV light (λ = 254 nm).

Thermal Properties:

  • Melting Point: 218–220°C.

  • Thermogravimetric Analysis (TGA): Decomposition initiates at 240°C, with a 95% mass loss by 300°C.

Biological Activities and Mechanisms

Antibacterial Potentiation

3-(Benzenesulfonyl)-2-methyl-1,8-naphthyridine lacks intrinsic antibacterial activity but synergizes with fluoroquinolones (e.g., ciprofloxacin) against multidrug-resistant Staphylococcus aureus .

Mechanism of Action:

  • Efflux Pump Inhibition: Molecular docking studies reveal binding to the MepA efflux pump (binding energy: −8.2 kcal/mol), reducing ethidium bromide efflux by 62% at 64 µg/mL .

  • Topoisomerase Interaction: The naphthyridine core intercalates into DNA gyrase, mimicking fluoroquinolones and stabilizing enzyme-DNA cleavage complexes .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive sulfonic acid metabolites.

  • Excretion: Primarily renal (80% within 24 h).

Acute Toxicity

  • LD₅₀ (Mouse): 1,200 mg/kg (oral); 450 mg/kg (intravenous).

  • Genotoxicity: Negative in Ames test at concentrations ≤100 µM .

Recent Advances and Applications

Antibiotic Resistance Reversal

In a 2024 study, 3-(Benzenesulfonyl)-2-methyl-1,8-naphthyridine reduced the MIC of norfloxacin against Pseudomonas aeruginosa by 16-fold, demonstrating efficacy in biofilm disruption .

Anticancer Screening

Preliminary data indicate IC₅₀ values of 18 µM against MCF-7 breast cancer cells, mediated by apoptosis induction via caspase-3 activation.

Challenges and Future Directions

Limitations

  • Poor bioavailability due to low aqueous solubility.

  • Off-target inhibition of human topoisomerase IIα at concentrations >50 µM .

Optimization Strategies

  • Prodrug Development: Esterification of the sulfonyl group improves solubility (e.g., prodrug solubility: 2.3 mg/mL).

  • Nanoparticle Formulations: Poly(lactic-co-glycolic acid) NPs enhance tumor accumulation by 3.8-fold in murine models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator